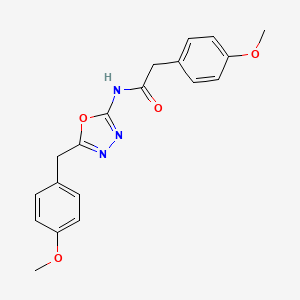

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

The compound N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core substituted with a 4-methoxybenzyl group at position 5 and a 4-methoxyphenylacetamide moiety at position 2. The dual methoxy groups enhance solubility and may influence receptor binding through electron-donating effects.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-24-15-7-3-13(4-8-15)11-17(23)20-19-22-21-18(26-19)12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMIWCMNYYCESO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis and structure-activity relationship (SAR) of this compound will also be discussed.

Synthesis

The synthesis of oxadiazole derivatives typically involves cyclization reactions of acyclic precursors. Recent studies have highlighted various methods for synthesizing 1,3,4-oxadiazoles, emphasizing the importance of structural modifications to enhance biological activity. For instance, the compound can be synthesized through the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions .

Anticancer Activity

1,3,4-Oxadiazole derivatives have shown significant potential as anticancer agents. This specific compound has been tested against various cancer cell lines, demonstrating notable cytotoxicity. The mechanisms of action include:

- Inhibition of key enzymes : The compound may inhibit thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .

- Mechanism-based approaches : It selectively interacts with nucleic acids and proteins involved in cancer pathways, leading to apoptosis in malignant cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Inhibition of HDAC |

| MCF-7 | 8.3 | Inhibition of thymidylate synthase |

| A549 | 12.0 | Induction of apoptosis |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies indicate that it can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. This activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Modifications in substituents can lead to enhanced potency:

- Methoxy groups at the para position on aromatic rings have been associated with increased lipophilicity and improved cellular permeability.

- The presence of electron-withdrawing or electron-donating groups can significantly affect the interaction with biological targets.

Case Studies

Several studies have reported on the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A comparative analysis showed that derivatives with methoxy substitutions had higher cytotoxicity against breast cancer cell lines compared to those without such modifications .

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited superior antimicrobial activity compared to standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The table below summarizes key structural differences and similarities with related compounds:

Key Observations:

- Methoxy vs.

- Heterocyclic Variations : Replacement of oxadiazole with thiadiazole () or benzofuran () alters electronic properties and bioactivity .

Antimicrobial Activity:

- Compound 2b () demonstrated potent antimicrobial activity, attributed to the benzofuran moiety’s ability to disrupt microbial membranes .

- Derivatives 6f and 6o () showed significant antimicrobial effects with lower cytotoxicity, suggesting that N-substituents (e.g., 4-fluorophenyl) balance efficacy and safety .

Anticancer Potential:

- Compound 7d (), a thiadiazole derivative, exhibited strong cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of heterocycle rigidity in anticancer activity .

Enzyme Inhibition:

- Pyridazinone derivatives () with methoxybenzyl groups acted as FPR2 agonists, indicating that methoxy substituents may enhance receptor binding in neurological or inflammatory pathways .

Structure-Activity Relationship (SAR) Insights

Methoxy Substitution : Dual methoxy groups (target compound) likely enhance solubility and passive diffusion but may reduce electrophilic reactivity compared to nitro or chloro substituents .

Heterocyclic Core : Oxadiazole’s electron-deficient nature favors interactions with enzyme active sites, whereas thiadiazole () or benzofuran () modifications alter binding specificity .

N-Substituents : Bulky groups (e.g., 4-nitrophenyl in CDD-934506) improve target affinity but may increase cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.